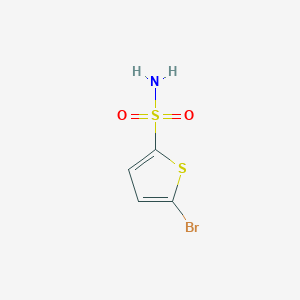

2-(3-Amino-4-bromophenyl)acetic acid

Overview

Description

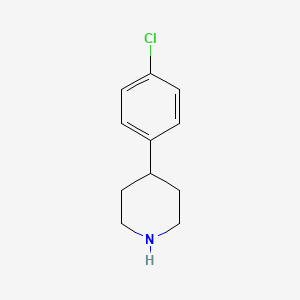

“2-(3-Amino-4-bromophenyl)acetic acid” is an organic compound that contains a bromine atom and an amino group. It is a derivative of phenylacetic acid . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been reported in several studies . For instance, it can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It can also be made by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide .

Molecular Structure Analysis

The molecular formula of “this compound” is C8H8BrNO2 . Its molecular weight is 230.06 g/mol . The InChI code is 1S/C8H8BrNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 230.06 g/mol . It is a solid at room temperature . The compound is soluble in ethanol .

Scientific Research Applications

Synthesis and Characterization

Synthesis of Benzothiazepines : 2-(3-Amino-4-bromophenyl)acetic acid is utilized in the synthesis of benzothiazepines, a class of compounds with potential pharmacological applications. For instance, reactions of aminobenzenethiols with bromobenzoyl acrylic acids lead to various substituted benzothiazepines (Upreti et al., 1996).

Structural Studies : This compound has been used in studies focusing on the synthesis and crystal structure of various organic compounds. For example, it has been involved in the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, characterized by single-crystal X-ray diffraction (Sapnakumari et al., 2014).

Metabolic Pathways Study : Research on the in vivo metabolism of psychoactive substances has used derivatives of this compound to identify urinary metabolites in rats (Kanamori et al., 2002).

Crystallography and Molecular Analysis : The compound plays a role in crystallography and molecular studies, such as investigating the molecular structure of related compounds. This includes analysis of the molecular structure of 2-Amino-2-(2-fluorophenyl)acetic acid and related molecules (Burns & Hagaman, 1993).

Development of Novel Compounds : It has been used in the synthesis of new derivatives with various biological activities, such as 1,2,4-triazole derivatives with potential applications in agriculture, veterinary medicine, and pharmacy (Safonov & Nevmyvaka, 2020).

Pharmaceutical and Biochemical Research

Peptidomimetic Scaffolds : Research in the development of peptidomimetic scaffolds, which are crucial in drug design, has utilized this compound. Studies have explored the bicyclization of peptide acetals for creating novel amino acid-derived heterocycles (Todd et al., 2002).

Antioxidant and Enzymatic Activity Studies : Transition metal complexes involving derivatives of this compound have been synthesized and tested for their antioxidant properties and inhibitory activities against specific enzymes (Ikram et al., 2015).

Anticonvulsant Activity Research : The compound has been used in the synthesis of new 3-aminopyrroles, which were tested for their anticonvulsant activity and sodium channel blocking properties (Unverferth et al., 1998).

Molecular Docking Studies : Vibrational, electronic, and docking studies have been conducted on derivatives of this compound, like 3-Bromo Phenyl Acetic acid, to explore its potential as an amidase inhibitor (Rahuman et al., 2020).

Material Science and Chemical Engineering

Liposome Conjugation : Studies have involved the synthesis of new heterobifunctional reagents using bromoacetyl derivatives for coupling peptides to liposomes, a critical process in drug delivery systems (Frisch et al., 1996).

Organometallic Chemistry : The synthesis and characterization of organotin(IV) complexes of amino acetic acid derivatives, including those related to this compound, have been conducted to understand their structural and chemical properties (Baul et al., 2002).

Future Directions

The future directions for “2-(3-Amino-4-bromophenyl)acetic acid” could involve further exploration of its pharmacological activities and potential applications in medicine . Additionally, more research could be conducted to improve the synthesis methods and understand the chemical reactions involving this compound .

Mechanism of Action

Target of Action

It’s worth noting that compounds containing the indole nucleus, which is similar to the structure of 2-(3-amino-4-bromophenyl)acetic acid, have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s known that 4-bromophenylacetic acid, a related compound, has a depolarizing effect on the transmembrane potential difference of tobacco protoplasts . This suggests that this compound might interact with its targets in a similar manner, causing changes in membrane potential and influencing cellular activities.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . These activities suggest that this compound may influence a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

It’s known that 4-bromophenylacetic acid, a related compound, acts as a growth inhibitory substance . This suggests that this compound might have similar effects, potentially influencing cell growth and proliferation.

Biochemical Analysis

Biochemical Properties

2-(3-Amino-4-bromophenyl)acetic acid plays a significant role in biochemical reactions. It interacts with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, affecting nerve impulse transmission. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to cause depolarization of the transmembrane potential difference in tobacco protoplasts . This depolarization can affect cellular processes such as ion transport and membrane potential regulation. Furthermore, this compound may impact gene expression by modulating transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with acetylcholinesterase results in the inhibition of the enzyme’s activity . Additionally, this compound may influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are crucial factors in laboratory settings. Studies have shown that the compound can undergo degradation, leading to changes in its biochemical effects. Long-term exposure to this compound may result in alterations in cellular function, including changes in enzyme activity and gene expression . These temporal effects are important considerations for researchers using this compound in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular function and potential toxicity . Understanding the dosage effects is essential for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells . The compound’s involvement in metabolic pathways highlights its potential impact on cellular metabolism and overall biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is crucial for elucidating the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . This subcellular localization is essential for understanding the compound’s role in cellular processes and its potential as a therapeutic agent.

properties

IUPAC Name |

2-(3-amino-4-bromophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXILEAOKEWUNEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363940 | |

| Record name | 2-(3-amino-4-bromophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885956-52-5 | |

| Record name | 2-(3-amino-4-bromophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

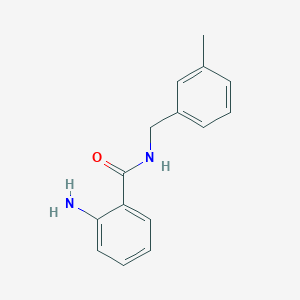

![2-amino-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1270660.png)

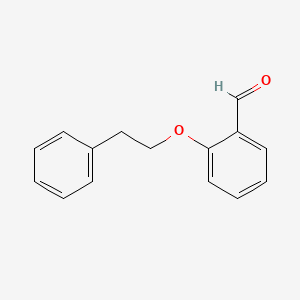

![ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B1270670.png)

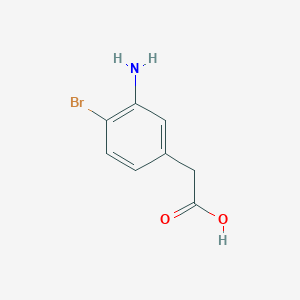

![[2,2'-Bipyridin]-4-amine](/img/structure/B1270683.png)